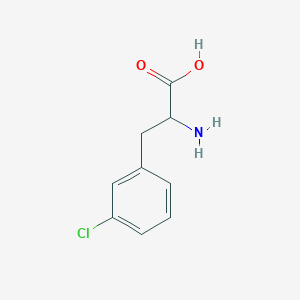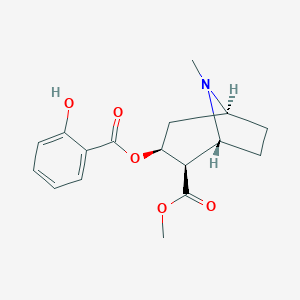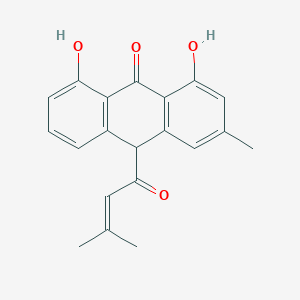
Senecioylchrysarobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senecioylchrysarobin is a natural compound derived from the bark of the Indian tree, Rhus succedanea. It has been used in traditional medicine for its anti-inflammatory and anti-tumor properties. In recent years, senecioylchrysarobin has gained attention for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of senecioylchrysarobin is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Senecioylchrysarobin has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Senecioylchrysarobin has several advantages for lab experiments. It is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. It is also readily available and relatively cheap to produce. However, its low solubility in water and other solvents can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of senecioylchrysarobin. One area of research is the development of new methods for synthesizing and purifying the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, studies could be conducted to investigate its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Senecioylchrysarobin is a promising natural compound for scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a valuable tool for studying various diseases. Its advantages and limitations for lab experiments should be considered when designing experiments. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.
Méthodes De Synthèse
Senecioylchrysarobin can be synthesized from the bark of Rhus succedanea using various methods such as extraction, purification, and chromatography. The most common method involves the use of solvents like methanol, ethanol, and water to extract the compound from the bark. The extract is then purified using column chromatography, and the final product is obtained by crystallization.
Applications De Recherche Scientifique
Senecioylchrysarobin has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating skin diseases, such as psoriasis and atopic dermatitis.
Propriétés
Numéro CAS |
127848-70-8 |
|---|---|
Nom du produit |
Senecioylchrysarobin |
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3 |
Clé InChI |
QNTBTRFZTVWCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Synonymes |
1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone 10-senecioylchrysarobin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)



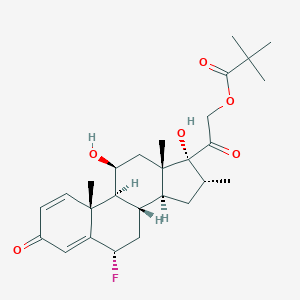

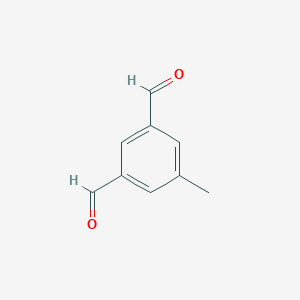

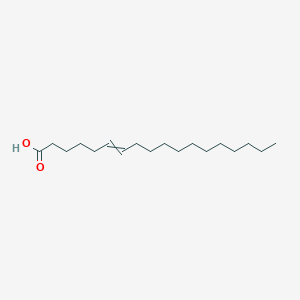
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
